molecular formula C21H23NO4 B1614299 2-Carboethoxy-3'-morpholinomethyl benzophenone CAS No. 898765-20-3

2-Carboethoxy-3'-morpholinomethyl benzophenone

Cat. No. B1614299
CAS RN: 898765-20-3
M. Wt: 353.4 g/mol
InChI Key: BHAZTXZHKQVPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboethoxy-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It is widely used in scientific research due to its unique structure and properties.


Molecular Structure Analysis

The molecular structure of 2-Carboethoxy-3’-morpholinomethyl benzophenone is represented by the InChI code: 1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 2-Carboethoxy-3’-morpholinomethyl benzophenone is 353.42 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Photochemical Applications

Benzophenone derivatives, including those similar to 2-Carboethoxy-3'-morpholinomethyl benzophenone, exhibit unique photochemical properties that are extensively utilized in biological and material sciences. Their ability to form a biradicaloid triplet state upon n-π* excitation enables the light-directed covalent attachment process, beneficial for:

  • Mapping binding/contact sites of ligand-protein interactions
  • Identifying molecular targets and interactome mapping2-Carboethoxy-3'-morpholinomethyl benzophenone and similar compounds are also focal points in environmental studies, particularly concerning their degradation and impact. Research on benzophenone-3, a UV filter found in personal care products, has been conducted to understand its degradation pathways and potential environmental impacts. Studies involving photocatalytic degradation and chemical oxidation processes highlight the degradation mechanisms and products, shedding light on the environmental fate of such compounds (Wang et al., 2019).
  • Proteome profiling and bioconjugation
  • Site-directed modification of biopolymersThe exploration of benzophenone derivatives extends into pharmacological and toxicological research, focusing on their biological effects and potential for therapeutic applications. Investigations on the anti-proliferative activity against various neoplastic cells indicate that specific modifications on the benzophenone structure, such as the introduction of a morpholine group, can enhance anticancer activity. This suggests potential applications in designing novel anticancer agents (Al‐Ghorbani et al., 2017).
  • Surface grafting and immobilizationThis demonstrates the compound's significant role in advancing photochemical methodologies for biological and material science applications (Dormán et al., 2016).

Material Science and Engineering

In material science, the incorporation of benzophenone functionalities into polymers, such as in the case of photocrosslinking of benzophenone-functionalized poly(2-ethyl-2-oxazoline) nanofibers, showcases the utility of these compounds in developing advanced materials. Such applications are crucial for producing water-stable nanofibers with potential uses in drug delivery and tissue engineering, emphasizing the compound's versatility in material engineering and biomedical applications (Li et al., 2019).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

ethyl 2-[3-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-9-4-3-8-18(19)20(23)17-7-5-6-16(14-17)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAZTXZHKQVPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643075
Record name Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboethoxy-3'-morpholinomethyl benzophenone

CAS RN

898765-20-3
Record name Ethyl 2-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboethoxy-3'-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2-Carboethoxy-3'-morpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2-Carboethoxy-3'-morpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2-Carboethoxy-3'-morpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2-Carboethoxy-3'-morpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2-Carboethoxy-3'-morpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.